molecular formula C8H8N2O2S B2890718 2-(4-Aminobenzenesulfonyl)acetonitrile CAS No. 797036-00-1

2-(4-Aminobenzenesulfonyl)acetonitrile

Cat. No.: B2890718
CAS No.: 797036-00-1
M. Wt: 196.22
InChI Key: CRBXIHDJWSZJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminobenzenesulfonyl)acetonitrile is a chemical compound with the CAS Number: 797036-00-1 . It has a molecular weight of 196.23 and is typically available in powder form . This compound is used in diverse scientific research due to its unique properties, enabling applications in pharmaceuticals, material synthesis, and organic chemistry advancements.


Molecular Structure Analysis

The molecular formula of this compound is C8H8N2O2S . The InChI Code for this compound is 1S/C8H8N2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,6,10H2 .

Scientific Research Applications

Electrochemical Polymerization

In the field of conducting polymers, Şahin, Pekmez, and Yildiz (2002) explored the electrochemical copolymerization of aniline and anilinesulfonic acids in FSO3H/acetonitrile solution, highlighting the significant role of aminobenzenesulfonic acids in the electropreparation and properties of polyaniline (PANI). This research elucidated the structure and properties of these conducting copolymers, demonstrating their potential for various applications in materials science Şahin, Y., Pekmez, K., & Yildiz, A. (2002).

Free Radical Study

The study of free radicals, critical to understanding chemical reactions and processes, was advanced by Geske and Maki (1960) through the electrochemical generation and electron spin resonance spectroscopy of nitrobenzene anion radicals in acetonitrile. Their work provided invaluable insights into the electron distribution in molecules, contributing to the broader field of electrochemistry Geske, D., & Maki, A. (1960).

Corrosion Inhibition

Verma, Quraishi, and Singh (2015) investigated the corrosion inhibition properties of 2-aminobenzene-1,3-dicarbonitriles derivatives on mild steel in HCl, showcasing the potential of these compounds to protect metals from corrosion. This study not only highlights the chemical's protective capabilities but also its significance in industrial applications Verma, C., Quraishi, M., & Singh, A. (2015).

Properties

IUPAC Name

2-(4-aminophenyl)sulfonylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBXIHDJWSZJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.